
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is a chiral compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the thiazole ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with a pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization reaction.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the thiazole ring into a more reduced form.
Substitution: The phenyl and pyrrolidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20 to 25°C.
Substitution: Halogenating agents, alkylating agents; temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
®-5-Phenyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.
5-Phenyl-2-(pyrrolidin-2-yl)oxazole: An oxazole analog with a similar structure but different electronic properties.
5-Phenyl-2-(pyrrolidin-2-yl)imidazole: An imidazole analog with distinct reactivity and biological activity.
Uniqueness
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or analogs. Its thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H14N2S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1 |
Clave InChI |
FAAHNTBFQALVRC-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC=C(S2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


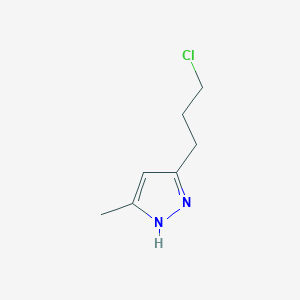
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
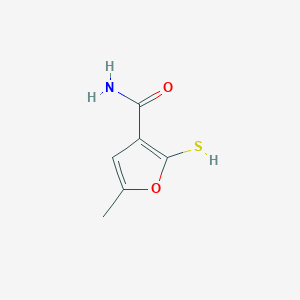
![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
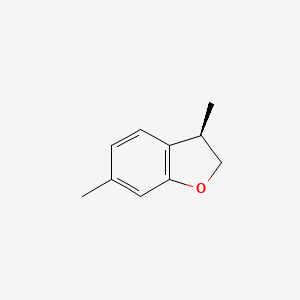
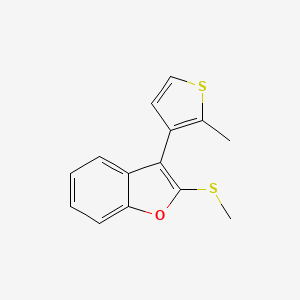
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
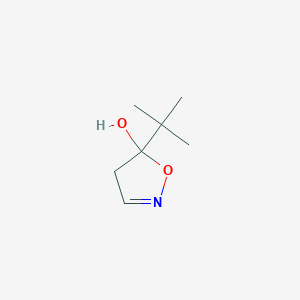
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
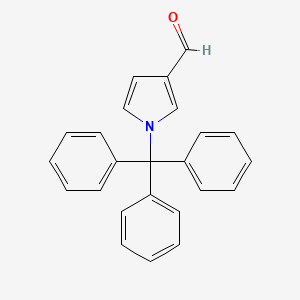
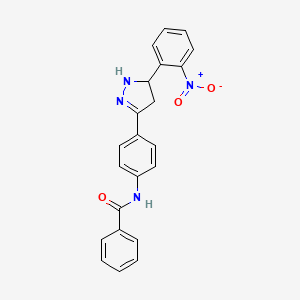
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
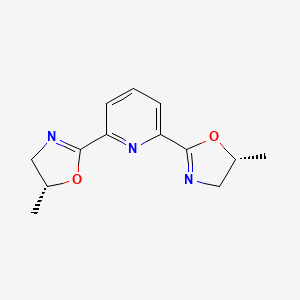
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
